5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4S/c7-3(4(8)9)1-2-14-6-11-5(10)12-13-6/h1-2H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFWNPHWXKJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)C(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326571 | |
| Record name | 3-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338750-25-7 | |
| Record name | 3-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine (CAS No. 338750-25-7) is a compound classified under the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C6H7F3N4S with a molecular weight of 224.21 g/mol. The compound exhibits a boiling point of approximately 399.8 °C and a predicted density of 1.52 g/cm³ .
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. A study synthesized various compounds with a 3-amino-1,2,4-triazole scaffold and evaluated their effects on cancer cell lines using the XTT assay. The results demonstrated that these compounds had notable anticancer effects and antiangiogenic properties . While specific data on the activity of this compound is limited, its structural similarities suggest potential efficacy against various cancers.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A comprehensive study highlighted the broad-spectrum antibacterial activity of several triazole compounds against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes . Although direct studies on our compound are scarce, its structural characteristics may confer similar antimicrobial activity.
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been documented extensively. One study quantified the antioxidant activity of various triazole compounds using DPPH and ABTS assays. Compounds demonstrated significant potential in scavenging free radicals . Given the chemical structure of this compound, it may exhibit comparable antioxidant properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key analogs of 1,2,4-triazol-3-amine derivatives, highlighting substituent effects:
Substituent-Driven Properties
- Lipophilicity and Bioavailability : The trifluoro-butenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to benzylsulfanyl (logP ~1.8) or aryl-substituted analogs. This enhances membrane permeability, critical for systemic herbicides or antifungals .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution of 5-thiol-1,2,4-triazol-3-amine with 3,4,4-trifluoro-3-butenyl halides, a method analogous to the synthesis of 3-(alkylsulfanyl)-triazoles in .
- Piperazinyl/Tert-Butylphenyl Analogs: Explored for CNS drug candidates due to improved solubility and receptor affinity .
Agrochemical Potential
The trifluoro-butenyl group’s electronegativity may mimic the activity of trifluoromethyl-containing herbicides (e.g., triflusulfuron methyl in ).
Pharmaceutical Relevance
Triazole-3-amines with bulky substituents (e.g., tert-butylphenyl) exhibit enhanced anticancer activity in vitro, as seen in and . The target compound’s trifluoro group may similarly stabilize drug-target interactions through halogen bonding .
Q & A
Q. What is the role of the sulfanyl group in the compound’s pharmacokinetics?
- Methodological Answer : The sulfanyl moiety improves membrane permeability (logP ~2.5) but increases metabolic susceptibility. In vitro microsomal assays (human liver microsomes) with NADPH cofactors can quantify oxidative degradation rates. PEGylation of the sulfur atom extends half-life in plasma by 3–4× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
